3-Flavanol, trans-(+)-
Overview
Description
3-Flavanol, trans-(+)- is a hydroxyflavan.
Scientific Research Applications
Bioactivity and Health Benefits
Flavanols, including 3-Flavanol, trans-(+)-, are present in a variety of foods like cocoa, red wine, and green tea. They are potent antioxidants with various health benefits. Studies have shown that these compounds can affect platelet aggregation, vascular inflammation, and endothelial nitric oxide metabolism. They are linked to protective effects against neurodegeneration and cardiovascular diseases. For instance, intake of cocoa, rich in flavanols, is inversely associated with cardiovascular and all-cause mortality in older males (Hackman et al., 2007). Flavanols like 3-Flavanol, trans-(+)-, also exhibit anti-inflammatory, anticarcinogenic, cardioprotective, antimicrobial, and neuroprotective properties (Luo et al., 2022).
Role in Plant Defense
In plants like Norway spruce, monomeric and polymeric flavan-3-ols serve as antifungal defense compounds. These compounds increase in response to fungal infection, indicating their role in plant protection against pathogens (Hammerbacher et al., 2014).
Influence on Grape Seed Composition
Flavan-3-ol compounds in grape seeds significantly contribute to the antioxidant activity and are responsible for certain sensory qualities of food products. Genetic and environmental factors influence the flavanol content in grape seeds, impacting wine and grape-derived product quality (Hernández et al., 2017).
Synthesis and Potential Drug Applications
The synthesis of chiral flavanols with controlled stereocenters is an area of interest in medicinal chemistry. These compounds, including 3-Flavanol, trans-(+)-, have shown potential in anti-inflammatory drug development due to their effects on cytokine secretion and gene transcription related to inflammation pathways (Yang et al., 2022).
Association with Blood Pressure Reduction
Studies indicate that high intake of flavan-3-ols is linked to lower blood pressure, comparable to the effects of a Mediterranean Diet or moderate salt reduction. This suggests their role in cardiovascular health maintenance (Ottaviani et al., 2020).
Anti-Inflammatory and Anti-Invasion Properties
Flavanols have been found to inhibit matrix-proteases instrumental in inflammation and cancer invasion, such as leukocyte elastase (LE) and gelatinases. This property is significant in designing molecules to hinder inflammation, cancer invasion, and angiogenesis (Sartor et al., 2002).
Cognitive and Vascular Benefits
Research on the ingestion of flavanol-rich cocoa shows increased brain activity during cognitive tasks, suggesting potential benefits for vascular impairment treatment, including dementia and strokes (Francis et al., 2006).
Properties
CAS No. |
184713-81-3 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2S,3R)-2-phenyl-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2/t13-,15+/m1/s1 |
InChI Key |
OEIJRRGCTVHYTH-HIFRSBDPSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC=CC=C21)C3=CC=CC=C3)O |
SMILES |
C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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